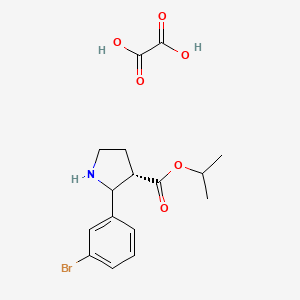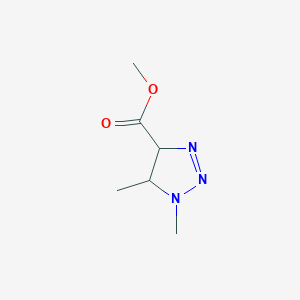![molecular formula C11H7F2NO3 B12864124 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethyl group and the acrylic acid moiety in this compound makes it a unique candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid typically involves multiple steps:
Formation of Benzo[d]oxazole Core: The initial step involves the formation of the benzo[d]oxazole core. This can be achieved by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Acrylic Acid Moiety Addition: The final step involves the introduction of the acrylic acid moiety. This can be done through a Heck reaction, where the benzo[d]oxazole derivative is reacted with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[d]oxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of difluoromethyl carboxylic acids or aldehydes.
Reduction: Conversion to difluoromethyl alcohols or alkanes.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its
Propiedades
Fórmula molecular |
C11H7F2NO3 |
|---|---|
Peso molecular |
239.17 g/mol |
Nombre IUPAC |
(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-5-6(2-4-9(15)16)1-3-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+ |
Clave InChI |
DZCOGJWIDQOMKW-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(F)F |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



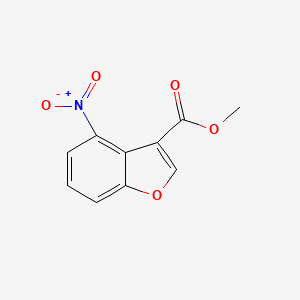

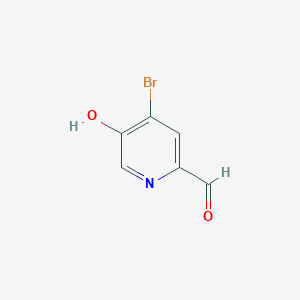
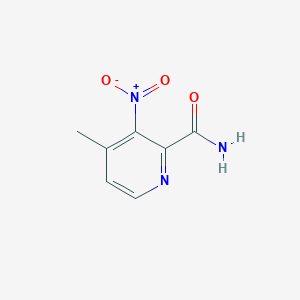
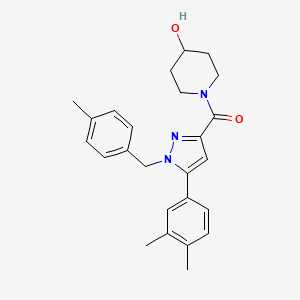
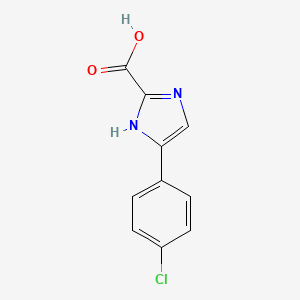
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
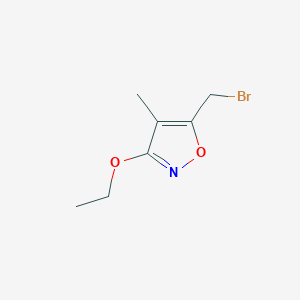
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
